N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps. One common route includes the reaction of 4-fluorobenzonitrile with 4-butoxyphenol via nucleophilic aromatic substitution or Ullmann coupling to form 4,4’-diphenyl ether. This intermediate is then treated with hydroxylamine in ethanol at reflux, followed by cyclization with acyl chloride to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole ring is a common pharmacophore in drug design, showing potential as an anti-infective agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide
Uniqueness
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of both butoxy and fluorophenoxy groups, which can enhance its pharmacological and material properties compared to other oxadiazole derivatives. The combination of these functional groups may result in improved solubility, stability, and biological activity.
Properties
Molecular Formula |
C20H20FN3O4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C20H20FN3O4/c1-2-3-12-26-16-8-4-14(5-9-16)19-20(24-28-23-19)22-18(25)13-27-17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,22,24,25) |
InChI Key |
GBHIKRCCWOSKSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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